

# Measuring ARM165-Induced Degradation Kinetics of PIK3CG

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## Compound of Interest

Compound Name: ARM165

Cat. No.: B15619399

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## Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the degradation kinetics of PIK3CG (Phosphoinositide 3-kinase gamma) induced by the PROTAC® (Proteolysis Targeting Chimera) molecule, **ARM165**. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction

**ARM165** is a heterobifunctional PROTAC designed to specifically induce the degradation of the p110 $\gamma$  catalytic subunit of PI3K (PIK3CG).<sup>[1]</sup> By linking a PIK3CG-binding moiety to a ligand for an E3 ubiquitin ligase, **ARM165** facilitates the ubiquitination and subsequent proteasomal degradation of PIK3CG. This leads to the inhibition of the PI3K $\gamma$ -Akt signaling pathway, which is a critical driver of cell survival and proliferation in certain cancers, particularly Acute Myeloid Leukemia (AML).<sup>[1]</sup> Measuring the kinetics of **ARM165**-induced PIK3CG degradation is crucial for understanding its potency, efficacy, and mechanism of action.

## Key Performance Parameters in Degradation Kinetics

When evaluating the performance of a degrader like **ARM165**, two key parameters are determined from dose-response and time-course experiments:

- **DC<sub>50</sub>** (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded at a specific time point.
- **D<sub>max</sub>** (Maximum Degradation): The maximum percentage of target protein degradation achieved at a given concentration of the degrader.

## Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions, such as cell lines or treatment durations.

Table 1: Dose-Response of **ARM165**-Induced PIK3CG Degradation in AML Cell Lines

Cell Line	Treatment Time (hours)	ARM165 Conc. (nM)	% PIK3CG Degradation	DC <sub>50</sub> (nM)	D <sub>max</sub> (%)
OCI-AML2	24	1	15	~50	>90
	10				
	100				
	1000				
MOLM-14	24	1	20	~40	>90
	10				
	100				
	1000				

Note: The data presented here are representative and compiled from descriptive findings in the literature. Actual experimental values may vary.

Table 2: Time-Course of **ARM165**-Induced PIK3CG Degradation in OCI-AML2 Cells

ARM165 Conc. (nM)	Time (hours)	% PIK3CG Degradation
100	0	0
4	25	
8	60	
16	85	
24	>90	
48	>90	

Note: The data presented here are representative and compiled from descriptive findings in the literature. Actual experimental values may vary.

## Signaling Pathway and Experimental Workflow Visualizations

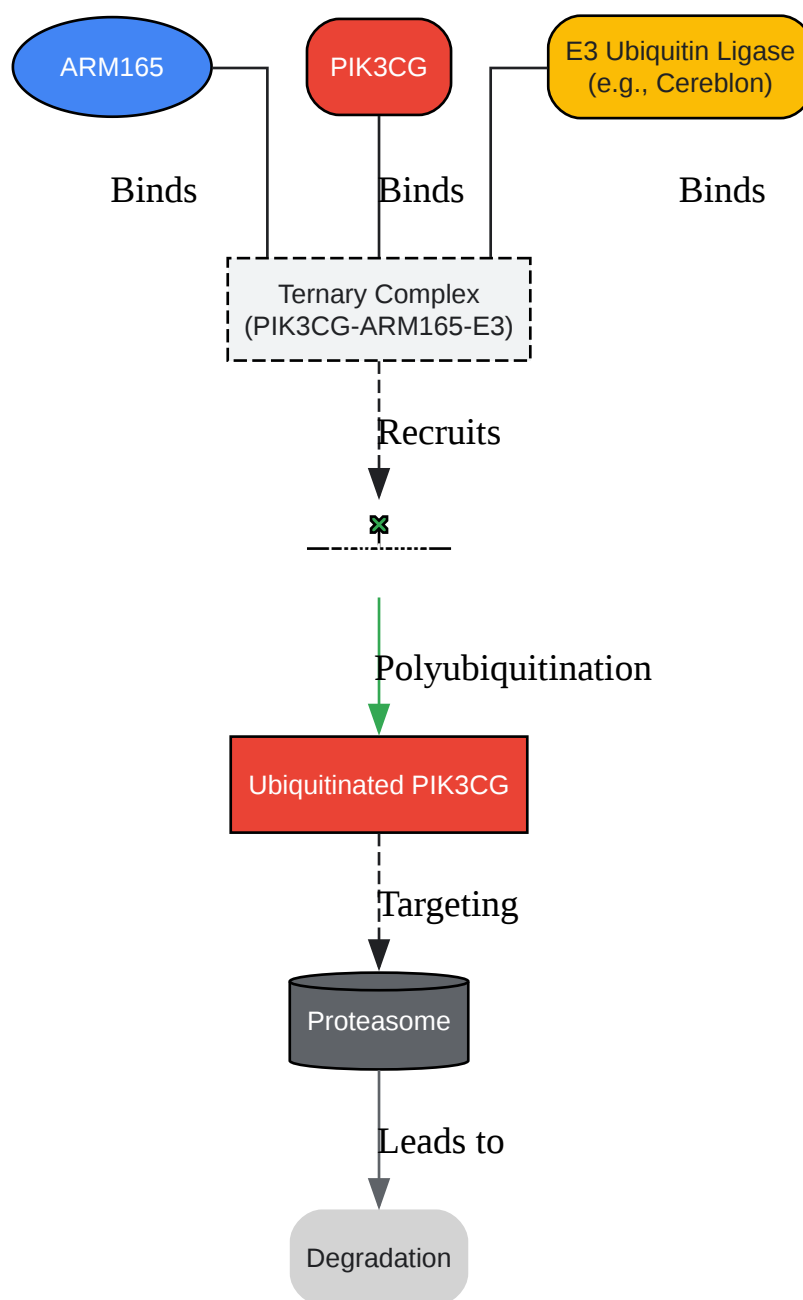
### PI3Ky-Akt Signaling Pathway

The following diagram illustrates the PI3Ky-Akt signaling pathway, which is inhibited by **ARM165**-induced degradation of PIK3CG.

Caption: The PI3Ky-Akt signaling cascade initiated by GPCR activation.

### **ARM165** Mechanism of Action

This diagram illustrates the mechanism by which **ARM165** induces the degradation of PIK3CG.

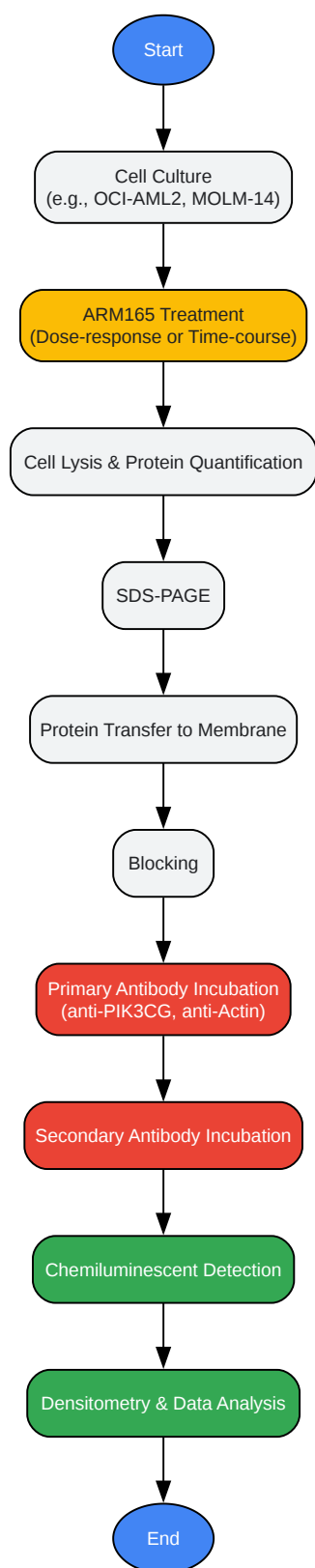


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Caption: **ARM165**-mediated recruitment of PIK3CG to an E3 ligase for degradation.

#### Experimental Workflow for Measuring Degradation Kinetics

The following diagram outlines the key steps in a typical Western blot experiment to measure **ARM165**-induced protein degradation.



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Caption: Workflow for Western blot analysis of protein degradation.

## Experimental Protocols

### Protocol 1: Cell Culture and **ARM165** Treatment

This protocol describes the culture of AML cell lines and subsequent treatment with **ARM165** to induce PIK3CG degradation.

#### Materials:

- OCI-AML2 (DSMZ: ACC 99) or MOLM-14 (DSMZ: ACC 777) cell lines[2][3]
- For OCI-AML2: Alpha-MEM with 2mM L-glutamine and 10-20% fetal bovine serum (FBS)[2][4]
- For MOLM-14: RPMI-1640 with 10-20% FBS[3]
- **ARM165** (stored as a 10 mM stock in DMSO at -80°C)
- DMSO (vehicle control)
- 6-well tissue culture plates
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Culture:
  - Culture OCI-AML2 and MOLM-14 cells in their respective media in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Maintain cell densities between 0.5 x 10<sup>6</sup> and 2 x 10<sup>6</sup> cells/mL.[2][3]
- Cell Seeding:
  - Seed 1 x 10<sup>6</sup> cells per well in 6-well plates with a final volume of 2 mL of culture medium.
- **ARM165** Treatment:

- Dose-Response: Prepare serial dilutions of **ARM165** in culture medium to achieve final concentrations ranging from 1 nM to 10  $\mu$ M. Also, prepare a vehicle control with the same final concentration of DMSO. Treat the cells for a fixed time point (e.g., 24 hours).
- Time-Course: Treat cells with a fixed concentration of **ARM165** (e.g., 100 nM) and harvest cells at various time points (e.g., 0, 4, 8, 16, 24, and 48 hours).
- Cell Harvesting:
  - After treatment, transfer the cell suspension to a microcentrifuge tube.
  - Centrifuge at 300 x g for 5 minutes at 4°C.
  - Discard the supernatant and wash the cell pellet once with ice-cold PBS.
  - Centrifuge again, discard the supernatant, and proceed immediately to cell lysis or store the cell pellet at -80°C.

#### Protocol 2: Western Blotting for PIK3CG Degradation

This protocol details the Western blot procedure to quantify the levels of PIK3CG protein following **ARM165** treatment.

##### Materials:

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- 4x Laemmli sample buffer
- 4-12% Bis-Tris polyacrylamide gels
- PVDF membrane
- Tris-buffered saline with 0.1% Tween-20 (TBST)
- Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST

- Primary antibodies:
  - Rabbit anti-PIK3CG (e.g., Cell Signaling Technology #4252)[[1](#)]
  - Mouse or Rabbit anti- $\beta$ -Actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

#### Procedure:

- Cell Lysis and Protein Quantification:
  - Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (cell lysate) to a new tube.
  - Determine the protein concentration of each lysate using the BCA assay.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples with lysis buffer.
  - Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
  - Boil the samples at 95°C for 5 minutes.
  - Load 20-30  $\mu$ g of protein per lane onto a 4-12% Bis-Tris gel.
  - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF membrane.



- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibody against PIK3CG (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 5-10 minutes each.
- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with an antibody against a loading control (e.g.,  $\beta$ -Actin).
  - Quantify the band intensities using densitometry software. Normalize the PIK3CG band intensity to the corresponding loading control band intensity.
  - Calculate the percentage of PIK3CG degradation relative to the vehicle-treated control.
  - For dose-response experiments, plot the percentage of degradation against the log of the **ARM165** concentration to determine the  $DC_{50}$  and  $D_{max}$  values.

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